[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium
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Overview
Description
The compound [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, also known as N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid, is a complex organic molecule with significant biochemical relevance. It is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile compound in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium typically involves multi-step organic synthesis techniques. One common method starts with the protection of the amino group of 4-aminobutyric acid, followed by the introduction of the carbamimidoyl group through a reaction with cyanamide under acidic conditions. The final step involves deprotection and purification to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The process often includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound plays a role in metabolic pathways, particularly in amino acid metabolism. It is studied for its potential effects on enzyme activity and protein synthesis.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metabolic disorders and enzyme deficiencies.
Industry
Industrially, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism by which [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium exerts its effects involves its interaction with specific enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like argininosuccinate synthetase and argininosuccinate lyase, which are crucial in the urea cycle.
Comparison with Similar Compounds
Similar Compounds
Argininosuccinate: A closely related compound involved in the urea cycle.
Citrulline: Another urea cycle intermediate with similar functional groups.
Ornithine: An amino acid that shares structural similarities and participates in similar metabolic pathways.
Uniqueness
[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biochemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its role in critical metabolic pathways highlight its importance in both research and industrial applications.
This detailed overview provides a comprehensive understanding of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H14N5O4+ |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H4-,8,9,10,12,13,14,15)/p+1/t4-/m0/s1 |
InChI Key |
IFHFIVFZKCPVJG-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)O |
Origin of Product |
United States |
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